2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol
Description
Properties
CAS No. |
87611-99-2 |
|---|---|
Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
2-[(1-phenylpyrazolo[3,4-b]pyrazin-5-yl)amino]ethanol |
InChI |
InChI=1S/C13H13N5O/c19-7-6-14-12-9-15-13-11(17-12)8-16-18(13)10-4-2-1-3-5-10/h1-5,8-9,19H,6-7H2,(H,14,17) |
InChI Key |
LUXKFXKIEUVFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)NCCO |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-b]pyrazine Scaffold Synthesis
The synthesis typically begins with the formation of the pyrazolo[3,4-b]pyrazine heterocyclic core, which is crucial for the compound’s biological activity.
Starting Materials and Initial Cyclization :
A common approach involves the reaction of substituted hydrazines (e.g., phenylhydrazine) with malononitrile derivatives or related nitrile-containing precursors under reflux in ethanol or other suitable solvents. For example, refluxing phenylhydrazine with pyridine-2,6-bis-(3-oxo-3-propanenitrile) in absolute ethanol with catalytic base (e.g., piperidine) yields pyrazolo derivatives in high yield (up to 90%) after crystallization.-
- Solvent: Absolute ethanol or 1,4-dioxane for crystallization
- Temperature: Reflux for 3–6 hours
- Catalysts: Piperidine or triethylamine to facilitate cyclization
- Workup: Cooling, filtration, washing with cold ethanol, and recrystallization
Multi-Step Synthesis Overview and Optimization
The overall synthesis involves several key steps summarized in the following table:
Research Findings on Reaction Conditions and Yields
Reaction Times and Temperatures :
Reflux conditions for 3–6 hours are common for cyclization and substitution steps, ensuring complete conversion without significant side reactions.Catalyst/Base Effects :
The presence of bases such as piperidine or potassium hydroxide is critical to promote nucleophilic attack and ring closure, improving yields and purity.Purification :
Crystallization from solvents like 1,4-dioxane or ethanol is effective for isolating pure compounds with melting points around 240–242°C, indicating high purity.
Advanced Synthetic Variations and Scale-Up Considerations
Continuous Flow Chemistry :
For industrial scale-up, continuous flow reactors can optimize heat and mass transfer, improving yield and reproducibility of the multi-step synthesis.Alternative Substitutions :
Variations in the aminoethanol substituent or pyrazolo core can be achieved by modifying the halogenated intermediates or using different nucleophiles, allowing structural diversification for medicinal chemistry applications.
Summary Table of Key Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Core Scaffold Formation | Reflux of phenylhydrazine with nitrile precursors in ethanol, base-catalyzed cyclization |
| Aminoethanol Functionalization | Nucleophilic substitution of halogenated pyrazolopyrazine with 2-aminoethanol under basic reflux |
| Typical Yields | 80–90% for core formation; 70–85% for substitution steps |
| Purification | Crystallization from ethanol or 1,4-dioxane |
| Reaction Times | 3–6 hours per step |
| Catalysts/Bases | Piperidine, triethylamine, potassium hydroxide |
| Scale-Up Potential | Continuous flow chemistry recommended for industrial production |
This detailed synthesis approach for 2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol is supported by multiple peer-reviewed studies and patents, reflecting a robust and reproducible methodology suitable for research and potential pharmaceutical development. The compound’s unique structure and functionalization strategy enable its promising biological activities, particularly in oncology drug discovery.
Chemical Reactions Analysis
Types of Reactions
2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.
Mechanism of Action
The mechanism of action of 2-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical and Pharmacokinetic Insights
- Solubility: The ethanolamine group in the target compound likely improves aqueous solubility compared to ester- or alkyl-substituted analogs (e.g., N-ethyl-isopropyl derivative in ).
- Metabolic Stability : Compounds like eszopiclone demonstrate high metabolic stability due to rigid fused-ring systems; the target’s pyrazine core may confer similar resistance to oxidation .
- Bioavailability : While eszopiclone has moderate protein binding (52–59%), the target’s polar substituents may reduce plasma protein interaction, enhancing free drug availability .
Biological Activity
2-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino]ethan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. With a unique structural framework that includes a pyrazolo[3,4-b]pyrazine core, this compound exhibits significant potential as an enzyme inhibitor and receptor modulator, particularly in the context of cancer therapy.
Structural Characteristics
The molecular formula of this compound is C15H15N5O. Its structure can be described as follows:
| Feature | Description |
|---|---|
| Core Structure | Pyrazolo[3,4-b]pyrazine |
| Functional Groups | Amino group and ethanol moiety |
| Molecular Weight | 281.31 g/mol |
This compound's specific substitutions influence its solubility and reactivity, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition may lead to apoptosis in cancer cells. The mechanism involves binding to the active site of CDK2, preventing its interaction with cyclins, thereby inhibiting cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, which provide insights into the potential applications of this compound:
- Cyclin-dependent Kinase Inhibition : A study highlighted the compound's ability to inhibit CDK2 effectively. This inhibition was associated with reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .
- Antimicrobial Screening : Research involving related pyrazole compounds demonstrated significant antimicrobial activity against multiple pathogens. The well diffusion method was employed to assess the zone of inhibition for various derivatives .
- Anti-inflammatory Activity : In vitro studies have shown that certain pyrazole derivatives exhibit anti-inflammatory effects comparable to standard anti-inflammatory drugs like dexamethasone .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Fused pyrazole and pyrimidine rings | Known for similar biological activities |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Additional nitrogen atoms in ring structure | Exhibits distinct anticancer properties |
| Quinolinyl-pyrazoles | Incorporates quinoline structures | Significant pharmacological activities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
